[(3-Bromo-4-fluorophenyl)methyl](propan-2-yl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine (CAS: 1016717-82-0) is a secondary amine featuring a 3-bromo-4-fluorobenzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₀H₁₃BrFN, with a molecular weight of 246.12 g/mol and hydrogen bond donor/acceptor counts of 1 and 2, respectively .
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
HOESTKVFEBWRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with isopropylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Key Observations :
- Increasing alkyl chain length (methyl → tert-butyl → pentan-2-yl) correlates with higher molecular weight and lipophilicity, which may influence solubility and membrane permeability .
- The isopropyl variant (target compound) balances steric bulk and synthetic accessibility compared to tert-butyl or linear alkyl chains.
Halogen Substitution Patterns
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Halogen Position |
|---|---|---|---|---|
| (4-Bromo-3-fluorophenyl)methylamine | 1247432-21-8 | C₁₁H₁₅BrFN | 260.15 | 4-Bromo, 3-fluoro on phenyl |
| (3-Bromo-4-fluorophenyl)methylamine | 1016717-82-0 | C₁₀H₁₃BrFN | 246.12 | 3-Bromo, 4-fluoro on phenyl |
| (4-Bromophenyl)methylamine | 60376-97-8 | C₁₀H₁₄BrN | 228.13 | 4-Bromo, no fluorine |
Key Observations :
- Bromine at the 3-position (target) versus 4-position (CAS 1247432-21-8) alters steric and electronic profiles, which may affect reactivity in cross-coupling reactions .
Aromatic Ring Modifications
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Aromatic System |
|---|---|---|---|---|
| 1,3-bis(4-bromophenyl)propan-2-ylamine HCl | 1235438-89-7 | C₁₆H₁₈Br₂ClN | 419.59 | Bis-bromophenyl system |
| (3-Bromo-4-fluorophenyl)methylamine | 1016717-82-0 | C₁₀H₁₃BrFN | 246.12 | Mono-halogenated phenyl |
Key Observations :
- The bis-brominated compound (CAS 1235438-89-7) exhibits significantly higher molecular weight and complexity, suggesting utility in polymer chemistry or as a kinase inhibitor scaffold .
- Mono-halogenation (target compound) offers simpler synthetic routes and lower steric hindrance for further functionalization .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is a synthetic organic compound notable for its unique structural features, including a bromine and fluorine substituent on the phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and receptor modulation.
- Molecular Formula : C11H14BrFN
- Molecular Weight : Approximately 262.12 g/mol
The specific arrangement of bromine and fluorine atoms on the phenyl group significantly influences the compound's reactivity and biological activity. The presence of an amine functional group further enhances its potential interactions with biological targets.
Biological Activity Overview
Research has indicated that (3-Bromo-4-fluorophenyl)methylamine may exhibit a range of biological activities, including:
- Enzyme Modulation : The compound's structure allows it to interact with various enzymes, potentially altering their activity.
- Receptor Binding : Its halogenated structure may enhance binding affinity to specific receptors, influencing physiological responses.
The mechanism through which (3-Bromo-4-fluorophenyl)methylamine exerts its biological effects involves:
- Binding to Biological Targets : The compound likely binds to enzymes or receptors, modulating their functions.
- Influence of Halogen Substituents : The bromine and fluorine atoms can affect the electronic properties of the molecule, enhancing its interaction with biological macromolecules.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to (3-Bromo-4-fluorophenyl)methylamine. Below are summarized findings from relevant research:
These studies illustrate the compound's potential as a lead in drug development, particularly for conditions requiring modulation of enzyme activity or receptor interaction.
Synthesis and Derivatives
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves:
- Starting Materials : Brominated and fluorinated phenolic compounds.
- Reactions : Nucleophilic substitution reactions to introduce the propan-2-yl amine moiety.
The ability to modify this compound through synthetic chemistry allows for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
